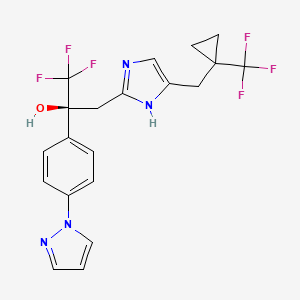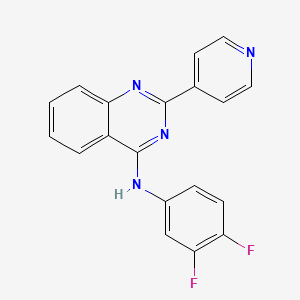
ML367
描述
ML367 是一种有效的 ATP 酶家族 AAA 结构域蛋白 5 (ATAD5) 稳定性抑制剂。它是一种具有低微摩尔抑制活性的探针分子。 This compound 阻断 DNA 修复途径并抑制一般的 DNA 损伤反应,包括对紫外线照射的 RPA32 和 CHK1 的磷酸化 .
科学研究应用
ML367 具有多种科学研究应用,包括:
化学: 用作探针分子来研究 DNA 修复途径以及 ATAD5 在这些过程中的作用。
生物学: 研究其对细胞对 DNA 损伤的反应的影响及其阻断 DNA 修复途径的潜力。
医学: 探索其在癌症治疗中通过抑制癌细胞中的 DNA 修复机制的潜在治疗应用。
作用机制
ML367 通过抑制 ATP 酶家族 AAA 结构域蛋白 5 (ATAD5) 的稳定性发挥其作用。这种抑制阻断了 DNA 修复途径并抑制了一般的 DNA 损伤反应,包括对紫外线照射的 RPA32 和 CHK1 的磷酸化。 涉及的分子靶标和途径包括 DNA 损伤反应途径和 ATAD5 的稳定性 .
准备方法
合成路线和反应条件
ML367 的合成涉及多个步骤,包括关键中间体的形成及其后续反应。详细的合成路线和具体的反应条件是专有的,并未公开披露。 据了解,该化合物是通过一系列涉及氟化芳香族化合物和含氮杂环的有机反应合成的 .
工业生产方法
This compound 的工业生产方法尚未广泛公布。通常,此类化合物在专门的化工制造设施中在受控条件下生产,以确保高纯度和高产率。 生产过程涉及将实验室合成放大到工业规模,优化反应条件,并确保符合安全和环境法规 .
化学反应分析
反应类型
ML367 经历各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,导致形成氧化衍生物。
还原: 该化合物也可以发生还原反应,导致形成还原形式。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生羟基化或酮衍生物,而还原可能会产生胺或醇衍生物 .
相似化合物的比较
类似化合物
CDD-1102 盐酸盐: 另一种 ATP 酶家族 AAA 结构域蛋白的抑制剂。
FT001: 一种对 DNA 修复途径具有类似抑制活性的化合物。
ZL0590: 一种对 DNA 损伤反应具有可比影响的抑制剂
独特性
ML367 在其对 ATAD5 稳定性的特异性抑制及其低微摩尔抑制活性方面是独一无二的。 这使其成为研究 DNA 修复途径和开发潜在治疗应用的宝贵工具 .
属性
IUPAC Name |
N-(3,4-difluorophenyl)-2-pyridin-4-ylquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2N4/c20-15-6-5-13(11-16(15)21)23-19-14-3-1-2-4-17(14)24-18(25-19)12-7-9-22-10-8-12/h1-11H,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPYNNJXARHGAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)NC4=CC(=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of ML367?
A: The research indicates that this compound is an inhibitor of ATAD5 stabilization []. This suggests that this compound likely interacts with ATAD5, either directly or indirectly, to prevent its stabilization and potentially disrupt its function within the cell.
Q2: What is the synthetic route for this compound?
A: The provided abstract mentions that the synthesis of this compound involves a two-step process []. Unfortunately, the specific details of the synthetic route, including reagents and reaction conditions, are not provided in the abstracts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


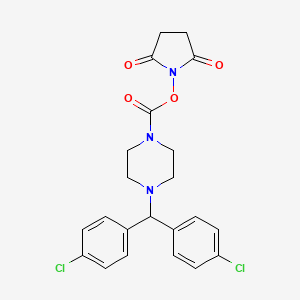
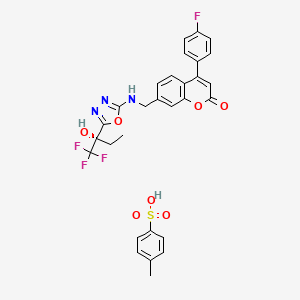
![(2S)-2-[[(2S,4R)-1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid;methanesulfonic acid](/img/structure/B609076.png)
![butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B609077.png)
![5-(5-chloropyridin-3-yl)-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-pyridin-2-ylpyridine-3-carboxamide](/img/structure/B609078.png)
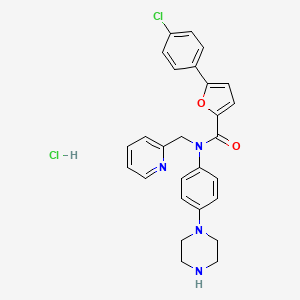
![3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid](/img/structure/B609086.png)
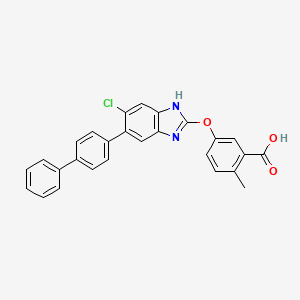
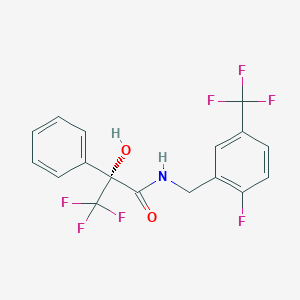
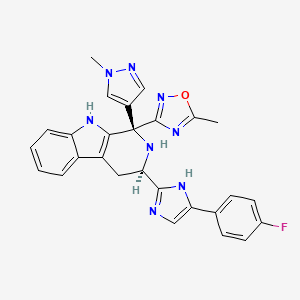
![2,2,2-trifluoroethyl N-[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinolin-1-yl]carbamate](/img/structure/B609093.png)
